2-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one
Overview
Description
2-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one is a useful research compound. Its molecular formula is C12H20ClNO3 and its molecular weight is 261.74 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Structure
The compound is central to various synthetic strategies due to its core structure found in natural and synthetic biologically active products. Its unique spiroaminal structure, which includes systems like 1-oxa-7-azaspiro[5.5]undecane, represents challenging targets for chemical synthesis due to their novelty and potential applications, leading to the development of multiple synthetic strategies (Sinibaldi & Canet, 2008).
Exploration in Drug Development
The compound has been explored for its potential in drug development, notably in creating antibacterial agents. For instance, derivatives of the 1-oxa-9-azaspiro[5.5]undecane have been used to synthesize new derivatives of ciprofloxacin, a well-known antibacterial agent. These derivatives displayed distinct activity against specific bacterial strains, highlighting the compound's relevance in developing targeted antibacterial therapies (Lukin et al., 2022).
Molecular Synthesis and Applications
Further research illustrates the compound's role in synthesizing complex molecular structures. For instance, it has been involved in creating oxime derivatives from ketones of heterocyclic spiro compounds, showcasing the chemical versatility and potential for creating a variety of biologically relevant molecules (Rahman et al., 2013). Additionally, its derivatives have been used in the synthesis of N-protected amino acid-ASUD esters, indicating its utility in peptide synthesis and potential applications in pharmaceutical manufacturing (Rao et al., 2016).
Properties
IUPAC Name |
2-chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO3/c1-9(13)11(16)14-5-3-12(4-6-14)8-10(15)2-7-17-12/h9-10,15H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDHWYZUPSLUDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2(CC1)CC(CCO2)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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